molecular formula C13H11BrO2S B598373 4'-Bromo-4-methanesulfonyl-biphenyl CAS No. 1774-28-3

4'-Bromo-4-methanesulfonyl-biphenyl

Cat. No.: B598373
CAS No.: 1774-28-3
M. Wt: 311.193
InChI Key: XPTINVFKRYFGCA-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-4-methanesulfonyl-biphenyl undergoes several types of chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the sulfonyl group or the biphenyl core.

Common Reagents and Conditions:

    Substitution Reactions: Typically use nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: Often employ oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives, while oxidation and reduction reactions can lead to modified sulfonyl or biphenyl structures .

Scientific Research Applications

4’-Bromo-4-methanesulfonyl-biphenyl is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 4’-Bromo-4-methanesulfonyl-biphenyl primarily involves its reactivity in substitution and coupling reactions. The bromine atom and the sulfonyl group are key functional groups that participate in these reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

    4-Bromo-biphenyl: Lacks the sulfonyl group, making it less reactive in certain substitution reactions.

    4-Methanesulfonyl-biphenyl: Lacks the bromine atom, affecting its reactivity in coupling reactions.

Uniqueness: 4’-Bromo-4-methanesulfonyl-biphenyl is unique due to the presence of both the bromine atom and the sulfonyl group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds.

Properties

IUPAC Name

1-(4-bromophenyl)-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2S/c1-17(15,16)13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTINVFKRYFGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729548
Record name 4-Bromo-4'-(methanesulfonyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1774-28-3
Record name 4-Bromo-4'-(methanesulfonyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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